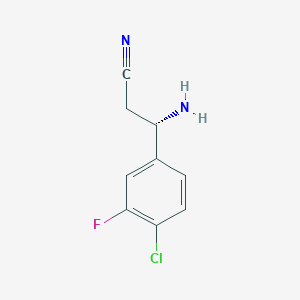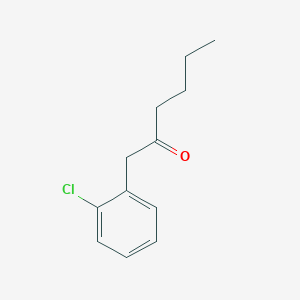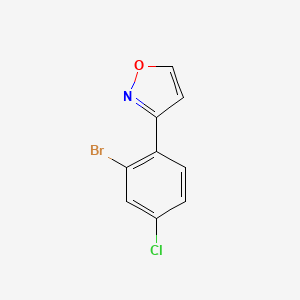
2-(Tert-butyl)-4-chloro-5-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butyl)-4-chloro-5-fluorophenol is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-chloro-5-fluorophenol typically involves the introduction of the tert-butyl, chloro, and fluoro substituents onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where tert-butyl chloride, chlorine gas, and fluorine gas are used as reagents. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butyl)-4-chloro-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine and fluorine substituents can be reduced under specific conditions.
Substitution: The tert-butyl, chloro, and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydroxide or sodium methoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols and other reduced products.
Substitution: Phenols with different substituents replacing the tert-butyl, chloro, or fluoro groups.
Applications De Recherche Scientifique
2-(Tert-butyl)-4-chloro-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(Tert-butyl)-4-chloro-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the tert-butyl, chloro, and fluoro substituents can influence the compound’s lipophilicity and reactivity. These interactions can affect enzyme activity, cell membrane integrity, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butyl)-4-chlorophenol: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
2-(Tert-butyl)-5-fluorophenol: Lacks the chlorine substituent, leading to different chemical and biological properties.
4-Chloro-5-fluorophenol: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness
2-(Tert-butyl)-4-chloro-5-fluorophenol is unique due to the combination of the tert-butyl, chloro, and fluoro substituents on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H12ClFO |
|---|---|
Poids moléculaire |
202.65 g/mol |
Nom IUPAC |
2-tert-butyl-4-chloro-5-fluorophenol |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3 |
Clé InChI |
XSPXXGGLBVNKPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B15234771.png)
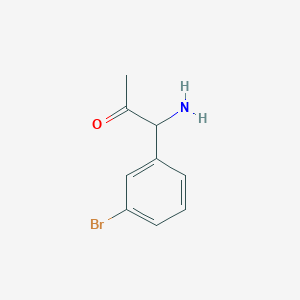


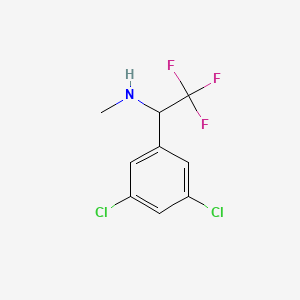
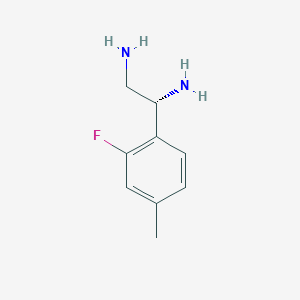
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

